Dichloro-P-cymene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro-P-cymene is prepared by reacting phellandrene with hydrated ruthenium trichloride . At high temperatures, ([Ru(p-cymene)Cl_2]_2) exchanges with other arenes .
Industrial Production Methods: The industrial production of this compound involves the integration of biosynthesis and heterogeneous catalysis. For instance, p-cymene can be produced through the hydrogenation/dehydrogenation of limonene and 1,8-cineole using metals on supports with acid sites .
Chemical Reactions Analysis
Types of Reactions: Dichloro-P-cymene undergoes various types of reactions, including:
Substitution Reactions: Reacts with Lewis bases to form monometallic adducts.
Oxidation and Reduction Reactions: Involves hydrosilylation and reduction of imines.
Common Reagents and Conditions:
Lewis Bases: Such as triphenylphosphine (PPh3) to form ([Ru(p-cymene)Cl_2(PPh_3)]).
Hydrosilylation Catalysts: Used for greener amine synthesis by reduction of imines with PMHS or hydrogen-borrowing.
Major Products:
Monometallic Adducts: Such as ([Ru(p-cymene)Cl_2(PPh_3)]).
Cyclometalated Ruthenium Complexes: Formed via C-H bond activation.
Scientific Research Applications
Chemistry: Dichloro-P-cymene is used as a starting material for the synthesis of organometallic complexes . It is also employed in hydrosilylation reactions and as a catalyst for greener amine synthesis .
Biology and Medicine: The compound has shown potential in anticancer research. Ruthenium-based complexes, including this compound, are being investigated for their antimetastatic and antiangiogenic properties .
Industry: In the industrial sector, this compound is used as a pharmaceutical intermediate and in the production of various catalysts .
Mechanism of Action
Dichloro-P-cymene exerts its effects through multiple pathways:
Comparison with Similar Compounds
RAPTA-C: A ruthenium(II)-arene complex with similar anticancer properties.
(Benzene)ruthenium dichloride dimer: Structurally similar to Dichloro-P-cymene.
Uniqueness: this compound is unique due to its specific interaction with DNA and proteins, making it a promising candidate for anticancer research . Its ability to form stable monometallic adducts and cyclometalated complexes also sets it apart from other similar compounds .
Properties
CAS No. |
65724-12-1 |
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Molecular Formula |
C10H12Cl2 |
Molecular Weight |
203.10 g/mol |
IUPAC Name |
1,3-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
InChI Key |
FWCVXUYEZQQEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(C)C)Cl |
Origin of Product |
United States |
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